ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring through a cyclization reaction.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chlorothiophene-2-amido)thiophene-3-carboxylate
- Ethyl (6R)-2-(5-chlorothiophene-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 5-(5-chlorothiophene-2-amido)-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and the resulting electronic properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-3-20-14(19)11-7(2)8(6-16)13(22-11)17-12(18)9-4-5-10(15)21-9/h4-5H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIIIRLQNMGMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(S2)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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